
Tert-butyl benzoylcarbamate
Descripción general
Descripción
Tert-butyl benzoylcarbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
This compound derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO2 . The InChI code is InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) . The Canonical SMILES is CC(C)(C)OC(=O)NCC1=CC=CC=C1 .
Chemical Reactions Analysis
The gaseous decomposition product of this compound is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 207.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 207.125928785 g/mol .
Aplicaciones Científicas De Investigación
Genotoxicity Assessment
Tert-butyl compounds, including Tert-butyl benzoylcarbamate, are part of broader chemical studies. For example, in the study of the genotoxic effects of methyl-tert-butyl ether (MTBE) and related compounds, it was discovered that these chemicals, commonly found in gasoline, induce DNA damage in human lymphocytes. This damage includes DNA strand breaks and oxidative base modifications, highlighting the genotoxic potential of such compounds (Chen et al., 2008).
Organic Synthesis and Chemical Transformations
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, have been utilized in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines and proving useful as building blocks in organic synthesis (Guinchard et al., 2005).
Chemical Sensory Materials
In a study focusing on benzothizole modified tert-butyl carbazole derivatives, it was found that these compounds, including ones with tert-butyl moieties, could gel certain solvents and emit strong blue light. This property makes them suitable as fluorescent sensory materials for detecting acid vapors, demonstrating the application of tert-butyl compounds in sensory technology (Sun et al., 2015).
Environmental Remediation
Tert-butyl compounds, similar to this compound, have been investigated for environmental remediation applications. For instance, the study of methyl tert-butyl ether (MTBE) degradation using UV/H2O2 processes showed the formation of various byproducts, including tert-butyl alcohol (TBA). This research is crucial in understanding how tert-butyl compounds behave in environmental processes and their potential for groundwater remediation (Stefan et al., 2000).
Photophysical Dynamics
A class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including derivatives with tert-butyl groups, has been studied for their unique photophysical properties. These compounds exhibit aggregation-induced emission enhancement, which is significant for understanding the dynamics of light-emitting materials in various states (Qian et al., 2007).
Mecanismo De Acción
Target of Action
Tert-butyl benzoylcarbamate, also known as Boc-protected amine , is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various organic molecules . These amine groups play crucial roles in a wide range of biochemical reactions and pathways.
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is particularly important during multi-step synthesis processes, where selective reactions are required .
Biochemical Pathways
The use of this compound in organic synthesis impacts several biochemical pathways. It is involved in the synthesis of carbamates, a class of compounds that have diverse biological activities and are found in a variety of pharmaceuticals and pesticides . The compound’s role in these pathways is primarily protective, ensuring that the correct products are formed during synthesis .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This protection allows for selective reactions to occur, leading to the formation of the desired products . After the synthesis is complete, the Boc group can be removed under acidic conditions or by heat , allowing the amine group to participate in further reactions.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and the presence of other reactive species . Careful control of these environmental factors is therefore crucial for the successful use of this compound in organic synthesis.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAAIDHDCOFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527371 | |
| Record name | tert-Butyl benzoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88000-67-3 | |
| Record name | tert-Butyl benzoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)
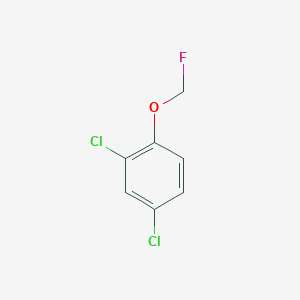
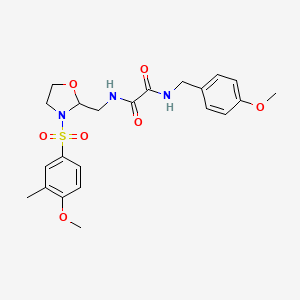

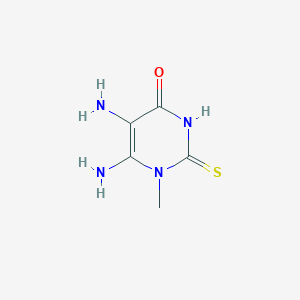
![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)
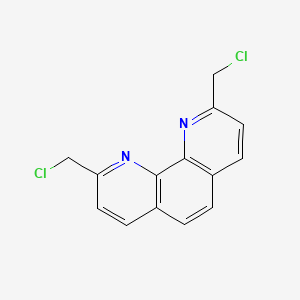
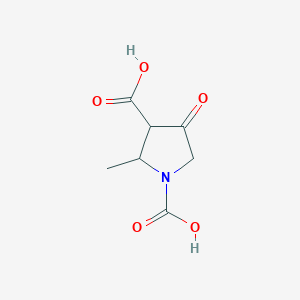
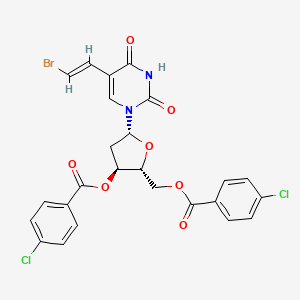
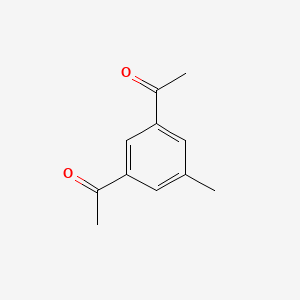
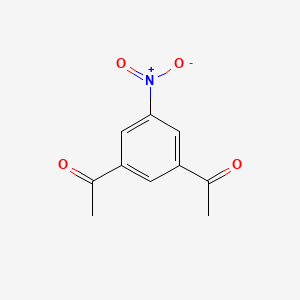
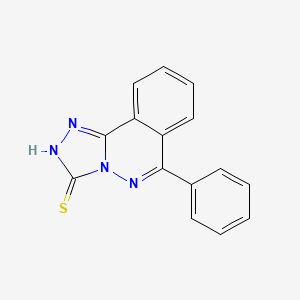
![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)